molecular formula C20H21N3O3 B5698149 N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5698149
M. Wt: 351.4 g/mol
InChI Key: AAYHTJGWASXFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as EOMA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. EOMA is a synthetic compound that belongs to the family of oxadiazole derivatives.

Mechanism of Action

N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is believed to exert its biological effects through the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. Its mechanism of action is not fully understood and requires further investigation.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to have antimicrobial and antifungal effects against a range of pathogens. This compound's effects on the human body are still being studied, and more research is needed to fully understand its potential benefits and risks.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This makes it a potential candidate for cancer therapy. However, this compound's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research on N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One area of interest is its potential as a fluorescent probe for biomolecules, which could have applications in biotechnology and medical imaging. Another area of interest is its potential as a cancer therapy, which requires further investigation into its mechanism of action and safety profile. Additionally, this compound's antimicrobial and antifungal properties could be further explored for potential applications in medicine and biotechnology.

Synthesis Methods

N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with ethyl 2-bromoacetate, followed by the reaction with hydrazine hydrate and phenyl isocyanate. The final product is obtained through the reaction of the intermediate compound with N-ethyl-N-methylamine.

Scientific Research Applications

N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells. It has also been investigated for its antimicrobial and antifungal properties, as well as its potential as a fluorescent probe for biomolecules.

properties

IUPAC Name

N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-23(19(24)13-15-9-11-17(25-2)12-10-15)14-18-21-20(22-26-18)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYHTJGWASXFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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